3-Bromo-6-chloropyrido[2,3-b]pyrazine
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Overview
Description
3-Bromo-6-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloropyrido[2,3-b]pyrazine typically involves the halogenation of pyrido[2,3-b]pyrazine. One common method is the bromination and chlorination of pyrido[2,3-b]pyrazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .
Scientific Research Applications
3-Bromo-6-chloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloropyridazine
- 3-Bromo-6-chloropyrimidine
- 3-Bromo-6-chloropyrazine
Uniqueness
3-Bromo-6-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern on the pyrido[2,3-b]pyrazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-6-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUJGEAANPWVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=CN=C21)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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